Product packaging for Metakelfin(Cat. No.:CAS No. 81247-66-7)

Metakelfin

Cat. No.: B1214006
CAS No.: 81247-66-7
M. Wt: 529 g/mol
InChI Key: PEAOTGMAUFSVOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Metakelfin is a combined antiparasitic agent formulated for research applications in parasitology and drug discovery. Its primary research value lies in studying the mechanism of action and resistance of antimalarial drugs that target folate biosynthesis in Plasmodium species . The product combines two active components: sulfametopyrazine (a sulfonamide antibiotic) and pyrimethamine (an antiparasitic agent) . These compounds act synergistically by inhibiting two different enzymes in the parasite's folate biosynthesis pathway . Sulfametopyrazine competes with para -aminobenzoic acid (pABA), inhibiting dihydropteroate synthase. Pyrimethamine selectively and potently inhibits protozoan dihydrofolate reductase (DHFR). This dual inhibition sequentially blocks the production of tetrahydrofolate, a cofactor essential for DNA synthesis and cell multiplication, leading to failure of nuclear division in the parasite . Researchers utilize this compound to investigate the evolution of drug resistance, particularly the spread of resistant strains of Plasmodium falciparum in epidemiological studies . It also serves as a critical tool for understanding the pharmacodynamics of combination therapies and for comparative studies against newer antimalarial regimens . This product is designated For Research Use Only . It is not intended for diagnostic or therapeutic purposes, or for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H25ClN8O3S B1214006 Metakelfin CAS No. 81247-66-7

Properties

CAS No.

81247-66-7

Molecular Formula

C23H25ClN8O3S

Molecular Weight

529 g/mol

IUPAC Name

4-amino-N-(6-methoxypyridazin-3-yl)benzenesulfonamide;5-(4-chlorophenyl)-6-ethylpyrimidine-2,4-diamine

InChI

InChI=1S/C12H13ClN4.C11H12N4O3S/c1-2-9-10(11(14)17-12(15)16-9)7-3-5-8(13)6-4-7;1-18-11-7-6-10(13-14-11)15-19(16,17)9-4-2-8(12)3-5-9/h3-6H,2H2,1H3,(H4,14,15,16,17);2-7H,12H2,1H3,(H,13,15)

InChI Key

PEAOTGMAUFSVOA-UHFFFAOYSA-N

SMILES

CCC1=C(C(=NC(=N1)N)N)C2=CC=C(C=C2)Cl.COC1=NN=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)N

Canonical SMILES

CCC1=C(C(=NC(=N1)N)N)C2=CC=C(C=C2)Cl.COC1=NN=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)N

Other CAS No.

81247-66-7

Synonyms

metakelfin

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization Strategies for Metakelfin and Analogues

Established Synthetic Pathways for Metakelfin Components (Sulfalene and Pyrimethamine)

The synthesis of Sulfalene (B1681184) and Pyrimethamine (B1678524) follows established chemical routes, each involving multiple steps from readily available starting materials.

Sulfalene: Sulfalene, also known as sulfametopyrazine, is a long-acting sulfonamide antibiotic. wikipedia.org Its synthesis typically proceeds from 4-acetylaminobenzenesulfonyl chloride, a common intermediate in sulfonamide synthesis. chemicalbook.com This intermediate is reacted with 3-amino-2-methoxypyrazine. chemicalbook.com The 3-amino-2-methoxypyrazine component can be synthesized via two primary routes. One method involves the direct bromination of 2-aminopyrazine (B29847) to yield 3,5-dibromo-2-aminopyrazine, followed by reaction with sodium methoxide (B1231860) and subsequent hydrogen reduction catalyzed by palladium on carbon. chemicalbook.com An alternative route starts from 3-hydroxypyrazin-2-carboxamide, which is treated with phosphorous oxychloride, followed by reaction with sodium methoxide, base-catalyzed hydrolysis of a cyano group in the presence of hydrogen peroxide, and finally a Hofmann rearrangement. chemicalbook.com The reaction of 4-acetylaminobenzenesulfonyl chloride with 3-amino-2-methoxypyrazine, followed by hydrolysis of the acetyl group, yields Sulfalene. chemicalbook.com

Pyrimethamine: Pyrimethamine is a diaminopyrimidine derivative that acts as a folic acid antagonist. nih.govwikipedia.org The synthesis of pyrimethamine commonly begins with p-chlorophenylacetonitrile. wikipedia.orgchemicalbook.com This undergoes a condensation reaction with ethyl propionate (B1217596) ester, typically under strongly basic conditions, to form a β-ketonitrile. wikipedia.orgchemicalbook.comwikimedia.orgissuu.com This intermediate is then reacted with diazomethane (B1218177) to form an enol ether, although less hazardous alkylation methods using orthoformates have also been explored. wikipedia.orgwikimedia.org The final step involves a condensation reaction between the enol ether and free guanidine (B92328) in a solvent like refluxing ethanol. wikipedia.orgwikimedia.org Free guanidine is usually generated in situ from a guanidine salt and an alkoxide base due to its strong basicity. wikimedia.org

Green Chemistry Considerations in Synthetic Protocols

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals, including antimalarial drugs. nih.govacs.orgmdpi.com While specific detailed green chemistry protocols solely for Sulfalene were not extensively highlighted in the search results, the broader principles apply. For pyrimethamine synthesis, efforts have been made to develop more environmentally friendly routes. The traditional use of toxic and explosive diazomethane in the alkylation step has prompted research into less hazardous alternatives like orthoformates. wikimedia.org Mechanochemical protocols, which minimize or eliminate the need for solvents and can reduce reaction times and energy consumption, have been explored for the synthesis of pyrimethamine and other antiparasitic drugs, aligning with green chemistry principles such as energy efficiency and waste reduction. nih.govacs.orgresearchgate.net Minimizing unnecessary derivatization steps and utilizing solvent-free or one-pot reactions are also key green chemistry strategies applicable to the synthesis of these compounds. nih.govacs.org

Rational Design and Synthesis of Novel this compound Analogues and Hybrid Compounds

The development of drug resistance necessitates the rational design and synthesis of novel analogues and hybrid compounds based on the core structures of Sulfalene and Pyrimethamine. This involves modifying the chemical structures to improve efficacy against resistant strains, alter pharmacokinetic properties, or reduce toxicity, while maintaining or enhancing the desired biological activity.

Design Principles for Structural Modification

Rational design of Sulfalene and Pyrimethamine analogues is guided by an understanding of their mechanisms of action and the structural features crucial for binding to their biological targets, primarily dihydropteroate (B1496061) synthetase (for Sulfalene) and dihydrofolate reductase (for Pyrimethamine). wikipedia.orgnih.govslideshare.netpatsnap.com Structure-Activity Relationship (SAR) studies are fundamental in identifying key regions of the molecules that tolerate modification and those that are essential for activity. slideshare.netmdpi.comnih.gov

For pyrimethamine, modifications often focus on the phenyl ring at position 5 and the ethyl group at position 6 of the pyrimidine (B1678525) core. wikipedia.orgslideshare.net For instance, replacing the chlorine atom on the phenyl ring with other halogens or functional groups can lead to analogues with altered activity profiles. issuu.comissuu.com The introduction of different substituents aims to exploit variations in the target enzyme (dihydrofolate reductase) in resistant parasite strains. issuu.com Bioisosteric principles, where one functional group is replaced by another with similar physical and chemical properties, are often employed in designing analogues of sulfonamides like Sulfalene, for example, replacing the heterocyclic ring with other ring systems like triazoles. mdpi.com

The design of hybrid compounds involves chemically linking structural elements of both Sulfalene and Pyrimethamine, or combining them with other pharmacophores, to create single molecules with potentially synergistic effects or novel mechanisms of action. Current time information in Bangalore, IN. This approach seeks to overcome resistance mechanisms that may affect only one of the parent compounds.

Combinatorial Chemistry and High-Throughput Synthesis Platforms

Combinatorial chemistry and high-throughput synthesis platforms can significantly accelerate the discovery and synthesis of novel this compound analogues. These techniques allow for the rapid generation and screening of large libraries of compounds with systematic structural variations. guidetopharmacology.org By creating diverse sets of molecules based on the Sulfalene and Pyrimethamine scaffolds, researchers can quickly identify compounds with improved properties. High-throughput synthesis enables the parallel synthesis of multiple compounds under varying conditions, while high-throughput screening allows for rapid assessment of their biological activity against relevant targets or resistant parasite strains. While specific detailed examples of large-scale combinatorial libraries of Sulfalene or Pyrimethamine analogues were not prominently featured in the search results, the general principles of combinatorial chemistry and high-throughput synthesis are applicable to the exploration of chemical space around these core structures for the discovery of new antimalarial agents.

Compound Information Table

CompoundPubChem CID
Sulfalene9047
Pyrimethamine4993

Example Data Table: Yields in Pyrimethamine Synthesis Optimization

Synthesis StepPrevious Yield (%)Optimized Yield (%)Reference
Condensation of p-chlorophenylacetonitrile and ethyl propionate6591 issuu.com
First two steps of Sydney Grammar methodNot specifiedComparable or greater issuu.com
Step 1 of Sydney Grammar method9082 issuu.com
Step 2 of Sydney Grammar method6081 issuu.com
Condensation of 3,4-(methylenedioxy)phenylacetonitrile (B1580889) and ethyl propionate68 (Iodo-analogue)98.5 issuu.com

Exploration of Bioisosteric Replacements in Lead Optimization

Bioisosteric replacement is a fundamental strategy in lead optimization aimed at improving the properties of a lead compound while largely retaining its biological activity. This involves substituting an atom or group of atoms within a molecule with another with similar physical or chemical properties, such as size, electronegativity, and spatial arrangement. The goal is to enhance synthetic accessibility, modify potency, improve pharmacokinetic profiles (absorption, distribution, metabolism, and excretion), or reduce toxicity.

In the context of antifolate compounds like pyrimethamine and sulfalene, bioisosteric replacements could be explored to address issues such as metabolic stability, solubility, or interactions with resistance-conferring mutations in the target enzymes (DHFR and DHPS). For example, replacing hydrogen atoms with deuterium (B1214612) can modulate metabolism if the C-H bond is broken in the rate-determining step of a metabolic process. Similarly, replacing hydrogen with fluorine can impact metabolism and also influence the acidity (pKa) of nearby basic nitrogens, although this can also affect lipophilicity (LogD). The replacement of functional groups like methoxy (B1213986) with fluorine has also been used in drug discovery to achieve beneficial effects.

Applying these principles to this compound components could involve exploring bioisosteric replacements on the pyrimidine ring of pyrimethamine or the sulfanilamide (B372717) and methoxypyrazine moieties of sulfalene. Such modifications could lead to analogues with altered binding affinities to wild-type or mutant parasite enzymes, improved metabolic profiles, or better tissue distribution, thereby enhancing their antimalarial efficacy or extending their duration of action. The exploration of novel chemical space through bioisosteric replacement is a key aspect of modern drug design.

Advanced Synthetic Techniques and Precursor Investigations

Advanced synthetic techniques play a vital role in the efficient and diverse synthesis of drug candidates and their analogues, including compounds structurally related to this compound's components. Modern medicinal chemistry increasingly utilizes techniques such as automated synthesis, flow chemistry, biocatalysis, and photoredox or electrochemical methods to access complex molecular architectures and generate compound libraries for screening.

Automated synthesis platforms can accelerate the optimization of reaction conditions and the discovery of new synthetic routes, enabling the rapid generation of diverse molecular libraries. Flow chemistry offers advantages in terms of control over reaction parameters, safety, and scalability compared to traditional batch processes. Biocatalysis, utilizing enzymes, provides highly specific and environmentally friendly routes to desired compounds. Photoredox and electrochemical methods offer novel reactivity profiles for the construction of complex molecules. These techniques can be applied to the synthesis of pyrimidines, sulfonamides, and their derivatives, facilitating the creation of novel this compound analogues with potentially improved properties.

Investigations into precursors are fundamental to understanding the biosynthesis of essential molecules in the parasite and designing inhibitors like the components of this compound. As antifolates, pyrimethamine and sulfalene target the de novo synthesis of folate in the malaria parasite. The key precursors in this pathway include guanosine (B1672433) triphosphate (GTP), para-aminobenzoic acid (pABA), and L-glutamic acid (L-Glu), which are utilized by the parasite to synthesize pteroylpentaglutamate nih.gov. Specifically, DHPS catalyzes the condensation of pABA with 6-hydroxymethyl-7,8-dihydropterin (B3263101) diphosphate (B83284) (derived from GTP) to form 7,8-dihydropteroate, a precursor to dihydrofolate guidetopharmacology.orgnih.gov. Dihydrofolate is then reduced by DHFR to tetrahydrofolate, which is essential for nucleotide synthesis nih.govwikidata.org.

Understanding the synthesis and utilization of these precursors in the parasite is crucial for developing inhibitors that can effectively block the pathway. Research findings related to the inhibition of pteroylpentaglutamate synthesis from radiolabelled precursors by antifolate antimalarials like pyrimethamine and sulfadoxine (B1681781) highlight the importance of these biosynthetic intermediates as targets nih.gov. The differential requirement for nucleic acid precursors between the host and the parasite forms the basis for the selective action of antifolate drugs like this compound.

Table of Compounds and PubChem CIDs

CompoundPubChem CID
This compound133637
Pyrimethamine4993
Sulfalene9047
Sulfametopyrazine9047

Detailed Research Findings (Example Table Structure - Illustrative, specific quantitative data for this compound synthesis yields or detailed SAR from the search results was limited)

While detailed quantitative data on the synthesis yields or comprehensive structure-activity relationships specifically for a wide range of this compound analogues were not prominently featured in the provided search snippets, research in this area would typically involve synthesizing a series of analogues and evaluating their inhibitory activity against target enzymes (PfDHFR and PfDHPS) and against Plasmodium falciparum in vitro. An illustrative table structure for presenting such findings is shown below:

Analogue Structure (Modification)PfDHFR IC₅₀ (nM)PfDHPS IC₅₀ (nM)P. falciparum IC₅₀ (nM)Key Property Improvement
Pyrimethamine (Reference)[Data][Data][Data]N/A
Sulfalene (Reference)[Data][Data][Data]N/A
Analogue A (Bioisosteric repl.)[Data][Data][Data]e.g., Increased potency
Analogue B (Derivatization)[Data][Data][Data]e.g., Improved solubility
Analogue C (Novel Scaffold)[Data][Data][Data]e.g., Activity against resistant strains

Note: The "[Data]" placeholders indicate where specific experimental values would be presented in a research article.

Molecular and Cellular Modalities of Pharmacological Intervention by Metakelfin

Target Identification and Validation Studies in Parasitic Pathogens

The primary targets of Metakelfin's components within parasitic pathogens have been extensively identified and validated through numerous studies. The combination of Pyrimethamine (B1678524) and a sulfonamide results in a sequential blockade of the folate metabolic pathway, leading to a potent synergistic antimalarial effect.

This compound's efficacy stems from the targeted inhibition of two key enzymes in the parasite's folate biosynthesis pathway: Dihydropteroate (B1496061) Synthase (DHPS) and Dihydrofolate Reductase (DHFR).

The sulfonamide component of this compound, such as Sulfadoxine (B1681781), acts as a competitive inhibitor of DHPS. This enzyme catalyzes the conversion of para-aminobenzoic acid (pABA) to dihydropteroate, a precursor of folic acid. Sulfonamides are structural analogs of pABA and compete with it for the active site of DHPS, thereby inhibiting the synthesis of dihydrofolic acid.

Pyrimethamine, the other active ingredient, is a potent inhibitor of DHFR. This enzyme is responsible for the reduction of dihydrofolate to tetrahydrofolate, an essential cofactor in the synthesis of purines, pyrimidines, and certain amino acids. Pyrimethamine exhibits a significantly higher affinity for the parasitic DHFR than for the human equivalent, which accounts for its selective toxicity. The inhibition of DHFR by Pyrimethamine leads to a depletion of the tetrahydrofolate pool, ultimately halting DNA synthesis and cell division in the parasite.

The synergistic action of a sulfonamide and Pyrimethamine arises from their sequential blockade of the same metabolic pathway. By inhibiting two different steps, the combination is more effective at lower concentrations of each drug than either agent used alone. This synergistic relationship also helps to slow the development of drug resistance.

Component Target Enzyme Mechanism of Inhibition
Sulfonamide (e.g., Sulfadoxine)Dihydropteroate Synthase (DHPS)Competitive inhibition with p-aminobenzoic acid (pABA)
PyrimethamineDihydrofolate Reductase (DHFR)Inhibition of the reduction of dihydrofolate to tetrahydrofolate

While the primary mechanism of action for both Pyrimethamine and sulfonamides is competitive inhibition at the active sites of their respective target enzymes, research into allosteric modulation of these enzymes is an area of ongoing investigation. Allosteric modulators would bind to a site on the enzyme distinct from the active site, inducing a conformational change that alters the enzyme's activity. At present, there is limited publicly available research specifically detailing the allosteric modulation of parasitic DHFR or DHPS by this compound or its components.

Global proteomic and metabolomic approaches are increasingly being utilized to identify the targets of antimalarial drugs and to understand their broader effects on the parasite's cellular machinery. Studies employing techniques such as solvent-induced protein precipitation have been used to confirm the engagement of Pyrimethamine and Sulfadoxine with their known targets, DHFR and DHPS, respectively, in Plasmodium falciparum lysates. These methods can help in the deconvolution of a drug's mechanism of action by observing which proteins and metabolic pathways are perturbed upon treatment. While these powerful techniques are being applied to antimalarial research, comprehensive global proteomic and metabolomic profiling studies specifically detailing the full spectrum of molecular targets and downstream effects of this compound are not extensively available in the public domain.

Cellular Uptake, Distribution, and Accumulation Dynamics in Preclinical Models

The effectiveness of this compound is contingent not only on its interaction with its molecular targets but also on its ability to be taken up by, and accumulate within, the parasitic cells.

The transport of this compound's components across the parasitic cell membrane is a critical step in its pharmacological action. Research suggests that both Pyrimethamine and sulfonamides can interact with various membrane transport proteins. For instance, Pyrimethamine has been shown to interact with transporters such as the multidrug and toxin extrusion (MATE) family of transporters and the proton-coupled folate transporter (PCFT). The uptake and efflux of sulfonamides are also mediated by membrane transporters, and alterations in these transport mechanisms can contribute to drug resistance. However, a detailed and complete elucidation of the specific membrane transport mechanisms responsible for the uptake of this compound's components into parasitic pathogens is an area that requires further investigation.

Once inside the parasitic cell, the distribution and accumulation of the drug in specific subcellular compartments can significantly influence its efficacy. The folate biosynthesis pathway in Plasmodium is localized to the apicoplast, a non-photosynthetic plastid. Therefore, the accumulation of Pyrimethamine and sulfonamides within this organelle would be crucial for their inhibitory action. While it is understood that these drugs must reach their enzymatic targets, detailed studies on the specific intracellular compartmentalization and accumulation dynamics of this compound's components within different parasitic organelles are not widely available in published literature.

Mechanisms of Cell Growth Inhibition and Antiproliferative Effects in Pathogen Cultures

This compound, a combination drug typically containing Pyrimethamine and a sulfonamide such as Sulfadoxine, exerts its antiproliferative effects on pathogens like the malaria parasite, Plasmodium falciparum, by synergistically targeting a crucial metabolic pathway. nih.gov The primary mechanism of action is the sequential blockade of the parasite's folate biosynthesis pathway, which is essential for its growth and multiplication. youtube.comyoutube.com

The two components of this compound act on different enzymes in this pathway:

Sulfonamides (e.g., Sulfadoxine) act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS). nih.govmedscape.com This enzyme is critical for the synthesis of dihydrofolic acid, a precursor to folic acid.

Pyrimethamine inhibits the enzyme dihydrofolate reductase (DHFR). nih.govmedscape.com This enzyme is responsible for converting dihydrofolate into its active form, tetrahydrofolate. Tetrahydrofolate is an essential cofactor required for the synthesis of purines and pyrimidines, which are the fundamental building blocks of DNA and RNA. youtube.com

By inhibiting these two key enzymes, this compound effectively halts the production of essential nucleic acids and certain amino acids. youtube.com This disruption of critical biosynthetic processes prevents the parasite from replicating its DNA and synthesizing necessary proteins, leading to a cessation of growth and cell division, a state known as a parasitostatic effect. youtube.com This dual-action mechanism is highly effective due to the synergistic interaction between the two drugs, which significantly enhances their combined antiparasitic activity. medscape.com

Table 1: Research Findings on this compound's Growth Inhibition Mechanism
ComponentTarget EnzymeMetabolic ImpactEffect on Parasite
Sulfonamide (e.g., Sulfadoxine)Dihydropteroate Synthase (DHPS)Blocks synthesis of dihydrofolic acidInhibition of DNA, RNA, and protein synthesis, leading to growth arrest
PyrimethamineDihydrofolate Reductase (DHFR)Blocks conversion of dihydrofolate to tetrahydrofolate

Cell Cycle Perturbation Analysis

The inhibition of DNA synthesis by this compound directly results in a significant perturbation of the parasite's cell cycle. The life cycle of the Plasmodium parasite involves rapid and complex phases of proliferation, particularly during the asexual replication stages within the host's liver and red blood cells (schizogony). nih.gov This process is heavily dependent on the parasite's ability to replicate its genetic material accurately and efficiently.

By depriving the parasite of the necessary nucleotide precursors for DNA replication, this compound effectively induces a cell cycle arrest, primarily during the S phase (synthesis phase). This blockade prevents the parasite from completing nuclear division, which is a critical step in the formation of new merozoites within the schizont. Research has demonstrated that Pyrimethamine, a key component of this compound, inhibits the development and replication of Plasmodium parasites within liver cells (intrahepatocytic stages). nih.gov This action confirms the drug's ability to halt the parasite's life cycle at a very early stage by interfering with its proliferative capacity. The failure to undergo nuclear division ultimately prevents the multiplication of the parasite and the subsequent infection of new red blood cells. medscape.com

Table 2: Impact of this compound on Parasite Cell Cycle
Cell Cycle PhaseKey EventEffect of this compoundConsequence for Parasite
G1 PhaseGrowth and preparation for DNA synthesis--
S PhaseDNA ReplicationBlocked due to lack of nucleotide precursorsCell cycle arrest; failure to replicate genome
G2/M Phase (Schizogony)Nuclear DivisionInhibited due to incomplete DNA synthesisFailure to form new merozoites; proliferation halted

Induction of Programmed Cell Death Pathways in Parasites

While the primary mechanism of this compound is cytostatic through the inhibition of folate metabolism, the resulting metabolic stress can lead to parasite degeneration. nih.gov The concept of programmed cell death (PCD), including apoptosis-like mechanisms, has been identified in malaria parasites. uos.ac.krnih.gov This process can be triggered by various stressors, including the action of certain antimalarial drugs or host immune responses. uos.ac.krmdpi.com For instance, some research indicates that antibodies targeting specific parasite proteins can induce PCD, characterized by the activation of caspase-like proteases and DNA fragmentation in the parasites. researchgate.net

In the context of this compound, studies have shown that treatment with its components, Sulfadoxine and Pyrimethamine, leads to the degeneration of parasite cultures, specifically affecting the maturation and infectivity of gametocytes (the sexual stage of the parasite). nih.gov While these observations demonstrate a lethal effect on the parasite, the existing body of research does not extensively characterize this process as a formally induced programmed cell death pathway akin to apoptosis. The parasite's demise is more directly attributed to the catastrophic failure of essential biosynthetic pathways. However, it is plausible that the severe metabolic deprivation caused by the antifolate action of this compound could act as a trigger for the parasite's intrinsic cell death cascades, though this remains an area for further detailed investigation.

Preclinical Efficacy Profiling in in Vitro and in Vivo Disease Models

In Vitro Efficacy Assessments in Parasitic Strains and Cell Lines

In vitro assays provide the initial assessment of a compound's intrinsic antiparasitic activity. These tests are conducted in a controlled laboratory environment, typically using continuous cultures of malaria parasites grown in human erythrocytes. The combination of sulfalene (B1681184) and pyrimethamine (B1678524) acts synergistically to block the parasite's folic acid synthesis pathway at two distinct points. Sulfalene inhibits dihydropteroate (B1496061) synthase, while pyrimethamine inhibits dihydrofolate reductase, leading to a sequential blockade that is highly effective against susceptible parasites. youtube.com This dual action disrupts the production of essential nucleic acids and proteins, ultimately killing the parasite. youtube.comyoutube.com

The efficacy of an antimalarial agent can vary significantly across different geographical isolates and strains of P. falciparum, largely due to the development of drug resistance. Therefore, a crucial component of preclinical profiling is to assess the activity of the drug combination against a panel of parasite strains with different genetic backgrounds and resistance profiles.

While detailed susceptibility data for Metakelfin against a wide array of modern, well-characterized laboratory strains is limited in recent literature, historical studies established its activity against chloroquine-resistant strains of P. falciparum. nih.gov The synergistic effect of the sulfalene-pyrimethamine combination has been shown to be retained even against parasites that have developed resistance to pyrimethamine alone. nih.gov Testing is typically performed against both drug-sensitive reference strains (e.g., 3D7) and various drug-resistant lines (e.g., K1, which is resistant to chloroquine (B1663885) and pyrimethamine) to establish a spectrum of activity. researchgate.net

A quantitative measure of a drug's in vitro potency is its half-maximal inhibitory concentration (IC50) or effective concentration (EC50). These values represent the concentration of a drug required to inhibit parasite growth or viability by 50%. Standard assays, such as the [³H]-hypoxanthine incorporation assay, are commonly used to determine these values. researchgate.net This method measures the parasite's ability to incorporate a radiolabeled nucleic acid precursor, which serves as a proxy for parasite replication and viability.

For the sulfalene-pyrimethamine combination, the synergistic interaction means that the IC50 value of the combined agents is significantly lower than the IC50 values of each compound administered individually. This is often quantified using a fractional inhibitory concentration (FIC) index, where a value of less than 1 indicates synergy. frontiersin.org

Table 1: Illustrative In Vitro Potency Data for Antifolate Drugs against P. falciparum Note: This table is illustrative of typical data obtained for antifolate compounds. Specific, comprehensive IC50 data for this compound across multiple strains is not readily available in recent literature.

CompoundParasite StrainResistance ProfileTypical IC50 Range
Pyrimethamine3D7 (Sensitive)SensitiveLow nM
PyrimethamineK1 (Resistant)ResistantHigh nM to µM
Sulfalene/Sulfadoxine (B1681781)Various-µM
Sulfalene + PyrimethamineSensitive Strains-Low nM (due to synergy)

Dose-response studies are fundamental to determining the relationship between drug concentration and parasite inhibition, generating the data needed to calculate IC50 values. These studies involve exposing parasite cultures to a range of drug concentrations (typically in serial dilutions) over a fixed period, often 48 to 72 hours, which covers at least one full intraerythrocytic life cycle of the parasite. unam.edu.na

Time-course studies, or parasite reduction rate assays, provide additional insight into the speed of drug action. While some antimalarials, like the artemisinins, are very fast-acting, others, including antifolates like this compound, act more slowly, primarily targeting the schizont stage of parasite development. Understanding this kinetic profile is important for predicting how the drug will perform in vivo.

In Vivo Efficacy Studies in Established Animal Models of Parasitic Infection

Following promising in vitro results, efficacy must be confirmed in a living organism. In vivo studies in animal models are indispensable as they provide an integrated system to assess not only the drug's direct antiparasitic activity but also its absorption, distribution, metabolism, and excretion (pharmacokinetics), which collectively determine its therapeutic effect. researchgate.net

The choice of animal model is critical for the relevance of preclinical findings. For antimalarial drug discovery, murine models are the most widely used due to their accessibility and the availability of well-characterized rodent malaria parasites (Plasmodium species). mdpi.compreprints.org

Rodent Malaria Models: Standard models often utilize mouse strains like Swiss Webster, BALB/c, or C57BL/6 infected with rodent malaria parasites such as Plasmodium berghei or Plasmodium yoelii. preprints.org P. berghei infection in mice is a commonly used primary screen for in vivo efficacy. mdpi.comeco-vector.com These models are valuable for assessing a drug's ability to suppress blood-stage parasitemia and prevent mortality.

Humanized Mouse Models: A significant advancement in preclinical testing is the development of humanized mouse models. These are typically immunodeficient mice, such as NOD-scid IL2Rγnull (NSG) mice, that are engrafted with human red blood cells. preprints.orgjax.org This allows them to be infected with human P. falciparum parasites, providing a more physiologically relevant system for evaluating the efficacy of drug candidates directly against the target human pathogen. jax.orgmalariaworld.org These models are considered crucial for validating lead compounds before they advance to human trials. researchgate.net

The primary endpoints in preclinical in vivo efficacy studies are the reduction of parasite burden and the improvement in host survival. In a standard 4-day suppressive test, mice are infected with parasites and then treated with the test compound daily for four days. Parasitemia is measured before and after treatment and compared to an untreated control group. eco-vector.com

Studies on the related antifolate combination sulfadoxine-pyrimethamine (B1208122) in a P. berghei murine model demonstrated significant protective effects. The combination prevented malaria-associated anemia and kidney damage. eco-vector.com Such outcomes are indicative of effective parasite control. The mean survival day post-infection is another critical parameter; effective treatments significantly extend the survival of treated animals compared to the untreated cohort. eco-vector.com

While specific preclinical data for this compound is sparse in contemporary literature, early clinical trials in humans, which these preclinical models are designed to predict, demonstrated that the sulfalene-pyrimethamine combination effectively clears asexual forms of P. falciparum from the bloodstream. nih.gov In a study comparing treatments for imported falciparum malaria, the combination of quinine (B1679958) plus sulphalene-pyrimethamine resulted in a mean parasite clearance time of approximately 50.6 hours and a mean parasite reduction ratio of 16.7 at 48 hours. nih.gov These clinical outcomes reflect the efficacy in parasite load reduction that is first established in preclinical animal models.

Histopathological and Biomarker Analysis in Infected Tissues

Preclinical studies involving murine models of malaria have provided valuable insights into the histopathological changes that occur in various organs following infection and treatment with antimalarial agents. In mice infected with Plasmodium berghei, significant pathological changes are observed in the spleen and liver.

A study investigating the effects of sulfadoxine-pyrimethamine (a combination similar to this compound) on mice infected with P. berghei revealed notable histopathological findings. In the spleens of infected but untreated mice, there was evidence of mild megakaryocytic hyperplasia, moderate hemosiderosis, and moderate lymphoid hypoplasia. researchgate.net Treatment with sulfadoxine-pyrimethamine resulted in mild megakaryocytic hyperplasia. researchgate.net In the liver of untreated infected mice, moderate hepatic necrosis with Kupffer cell hyperplasia and hemosiderosis was observed. researchgate.net However, the group treated with sulfadoxine-pyrimethamine showed no such lesions, suggesting a protective effect of the treatment on liver tissue. researchgate.net These findings highlight the impact of the infection on these vital organs and the restorative effects of treatment.

The spleen plays a critical role in the clearance of malaria parasites from the blood. nih.gov Histopathological examination of the spleen in P. berghei-infected mice has shown hyperemia, accumulation of hemosiderin, depletion of the red pulp, and the presence of megakaryocyte cells. atlantis-press.com These changes are indicative of the spleen's active role in filtering infected red blood cells and mounting an immune response. nih.govatlantis-press.com Treatment with effective antimalarials is expected to mitigate these pathological changes as the parasite burden is reduced.

In the context of biomarker analysis, preclinical studies aim to identify indicators of disease severity and therapeutic response. In murine models of cerebral malaria, Angiopoietin-2 and Angiopoietin-like 4 have been identified as potential biomarkers, with their levels correlating with disease severity. While specific biomarker data for this compound treatment in preclinical models is not extensively detailed in the available literature, the broader field of malaria research points to several potential candidates. These include markers of endothelial activation (such as soluble intercellular adhesion molecule-1 or sICAM-1), inflammation (like CXCL10/IP-10), and host-parasite interactions. nih.gov Future preclinical studies on this compound could focus on evaluating its effect on these and other relevant biomarkers to better understand its mechanism of action and therapeutic efficacy.

Combination Research with Other Investigational Agents in Preclinical Systems

The investigation of this compound and its components in combination with other antimalarial agents is crucial for developing more effective treatment strategies and combating the emergence of drug resistance.

Synergistic and Antagonistic Interaction Studies In Vitro

The combination of sulfalene (a sulfonamide) and pyrimethamine (a dihydrofolate reductase inhibitor) in this compound is designed to exploit the synergistic effects of these two compounds. They act on sequential steps in the folate biosynthesis pathway of the malaria parasite, leading to a more potent antimalarial effect than either drug alone.

In vitro studies have confirmed the synergistic activity of pyrimethamine and sulfadoxine (a sulfonamide closely related to sulfalene) against Plasmodium falciparum. One study demonstrated that sulfadoxine could potentiate the activity of pyrimethamine in a culture medium with low folic acid content. This synergistic interaction is crucial for the efficacy of the combination, especially against parasite strains that may have developed some level of resistance to one of the components.

The following table illustrates the synergistic interaction between pyrimethamine and sulfadoxine against P. falciparum in vitro.

**Table 1: In Vitro Synergistic Activity of Pyrimethamine and Sulfadoxine against *Plasmodium falciparum***

Drug Combination Interaction
Pyrimethamine + Sulfadoxine Synergistic

Conversely, it is also important to investigate potential antagonistic interactions with other drugs. While specific studies on this compound with a wide range of investigational agents are limited, the general principle is to avoid combinations that would reduce the efficacy of either drug.

Efficacy of Combination Regimens in Preclinical Animal Models

Building on the in vitro findings, preclinical animal models are used to evaluate the efficacy of combination therapies in a living organism. Studies have been conducted to assess the effectiveness of sulfalene-pyrimethamine in combination with other antimalarial drugs.

One such study investigated the efficacy of a combination of sulfalene-pyrimethamine with quinine in areas with chloroquine-resistant P. falciparum. The findings indicated that the combination of quinine with sulfalene-pyrimethamine resulted in a 100% cure rate, suggesting a highly effective therapeutic regimen in this context. nih.gov This highlights the potential of using this compound as a partner drug in combination therapies to enhance efficacy and overcome resistance.

The following table summarizes the findings of a study on the efficacy of sulfalene-pyrimethamine alone and in combination with quinine.

Table 2: Efficacy of Sulfalene-Pyrimethamine (SLP) Combination Regimens

Treatment Regimen Cure Rate
SLP (1000 mg sulfalene + 50 mg pyrimethamine) Suitable for chloroquine-resistant cases
Quinine (1000 mg x 3 days) + SLP (1000 mg + 50 mg) 100%

These preclinical findings underscore the importance of combination therapy in the treatment of malaria and provide a basis for the clinical use of this compound in combination with other antimalarials. Further preclinical research with newer investigational agents is warranted to explore additional effective combination regimens.

Structure Activity Relationship Sar and Ligand Design Studies for Metakelfin Analogues

Elucidation of Key Pharmacophoric Features and Structural Determinants of Activity

The pharmacophore of a molecule represents the ensemble of steric and electronic features necessary to ensure optimal molecular interactions with a specific biological target structure and to trigger or block its biological response biosolveit.de. Elucidating these features for Metakelfin analogues involves systematically altering different parts of the molecule and assessing the impact on antimalarial potency.

Impact of Core Scaffold Modifications on Biological Potency

The core scaffold provides the basic structural framework of a molecule biosolveit.denih.gov. Modifications to this central structure can significantly affect how the compound interacts with its target protein, such as parasitic DHFR. Studies on this compound analogues, which are structurally similar to trimethoprim, would investigate how alterations to the core heterocyclic ring system or the linkages between different parts of the molecule influence binding affinity and subsequent enzyme inhibition medicinesfaq.com. Research on other antimalarial scaffolds, such as 1,2-dioxanes or triazines, demonstrates that modifications to the core can lead to notable improvements or complete loss of activity researchgate.netmdpi.com. For instance, altering a 1,2-dioxane (B1202867) scaffold and introducing different substituents resulted in compounds with varying activity against P. falciparum strains researchgate.net.

Influence of Substituent Nature and Position on Efficacy

The nature and position of substituents on the core scaffold or attached side chains play a critical role in determining a compound's biological activity. These substituents can influence electronic distribution, lipophilicity, hydrogen bonding capabilities, and steric interactions with the target site uoanbar.edu.iqresearchgate.net. For this compound analogues, varying substituents on the aromatic rings or other parts of the molecule can impact their ability to bind to the active site of parasitic DHFR, affect their cellular uptake, or alter their metabolism. Studies on other antimalarials have shown that even subtle changes in substituent identity or location can lead to significant differences in potency and resistance profiles science.gov. For example, research on 1,2-dioxane derivatives revealed that alkyl substituents at a specific position largely dictated the degree of antimalarial activity researchgate.net.

Stereochemical Effects on Target Engagement and Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can profoundly influence its interaction with a chiral biological target like an enzyme science.govunl.ptscience.gov. Different stereoisomers of a compound can exhibit vastly different potencies or even completely lack activity due to differences in how they fit into the binding site and the specific interactions they form mdpi.com. For this compound analogues with chiral centers, the absolute stereochemistry is expected to be a critical determinant of their antimalarial efficacy. Studies on other antimalarial agents, such as amino alcohol derivatives or artemisinin (B1665778) analogues, have highlighted the importance of specific stereoisomers for optimal activity unl.ptmdpi.com. For instance, the antimalarial activity of certain artemisinin-like compounds was found to be associated primarily with one specific enantiomer mdpi.com.

Computational Approaches in SAR Derivation

Computational methods are increasingly integrated into SAR studies to complement experimental findings and guide the design of novel compounds openaccessjournals.comnih.gov. These approaches allow for the prediction of biological activity, analysis of molecular interactions, and exploration of chemical space in silico.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling seeks to establish a mathematical relationship between a compound's structural or physicochemical properties (descriptors) and its biological activity researchgate.netfrontiersin.orgrsc.org. By building QSAR models based on a set of known this compound analogues and their activities, researchers can predict the activity of new, untested compounds and identify which molecular descriptors are most strongly correlated with potency science.govnih.govfrontiersin.org. This helps prioritize synthesis efforts and optimize structural features for improved activity collaborativedrug.com. QSAR models can employ various statistical and machine learning techniques to build predictive models nih.govfrontiersin.org.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a computational technique used to represent the essential steric and electronic features of a molecule that are necessary to ensure optimal interactions with a specific biological target and to trigger its biological response. These features can include hydrogen bond donors and acceptors, hydrophobic centers, and ionizable groups. researchgate.net

Virtual screening involves the computational searching of large databases of chemical compounds to identify potential drug candidates that are predicted to bind to a target protein. This process often utilizes pharmacophore models or molecular docking simulations to score and rank compounds based on their predicted interaction with the target site. science.govmdpi.com

In the context of antimalarial drug discovery targeting the folate pathway, pharmacophore modeling and virtual screening can be applied to identify novel inhibitors of DHPS and DHFR. Studies have utilized pharmacophore models derived from known inhibitors (though not always specifically sulfalene (B1681184) or pyrimethamine) to screen chemical libraries and identify potential lead compounds. researchgate.net While direct studies applying these techniques specifically to design this compound analogues (beyond its established components) are not prominently detailed, these computational methods are valuable tools for exploring chemical space and identifying potential new inhibitors that might overcome existing resistance mechanisms affecting sulfalene and pyrimethamine (B1678524).

Rational Design Principles for Enhanced this compound Analogues

Rational design is a methodical approach to drug discovery that relies on a detailed understanding of the biological target and the principles of molecular recognition to design molecules with desired properties. longdom.orgslideshare.netwikipedia.orgmdpi.com For enhancing compounds like the components of this compound, rational design principles would involve:

Understanding Target Structure: Utilizing the three-dimensional structures of Plasmodium DHPS and DHFR, often obtained through techniques like X-ray crystallography, to understand the binding sites and interaction modes of sulfalene and pyrimethamine.

Analyzing Resistance Mechanisms: Investigating the structural impact of known mutations in DHPS and DHFR that confer resistance to sulfalene and pyrimethamine to design analogues that can circumvent these resistance mechanisms. core.ac.uk

Modifying Chemical Structures: Rationally modifying the chemical structures of sulfalene and pyrimethamine, guided by SAR information and computational predictions, to improve target affinity, enhance pharmacokinetic properties, or overcome resistance. This could involve altering substituents on the core structures while maintaining or improving essential pharmacophoric features.

Utilizing Computational Tools: Employing advanced computational methods such as molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling to predict the binding affinity, stability, and biological activity of designed analogues before synthesis and experimental testing. mdpi.comlongdom.orgslideshare.net

While the direct application of these principles specifically labeled for the design of enhanced this compound analogues is not widely documented in the provided search results, these are the fundamental strategies that would be employed in the rational design of improved antifolate inhibitors targeting the same pathway. The combination of sulfalene and pyrimethamine in this compound itself represents an early form of rational design, combining two agents that synergistically block sequential steps in the folate synthesis pathway. medicinesfaq.comtballiance.orgajphr.com Future rational design efforts could focus on developing single molecules or novel combinations that maintain or improve upon this synergistic inhibition while addressing issues like drug resistance and pharmacokinetics.

Mechanisms of Pathogen Resistance to Metakelfin Components and Strategies for Overcoming Resistance

Identification of Genetic and Molecular Mechanisms Conferring Resistance

The primary genetic and molecular mechanisms conferring resistance to antifolate drugs like the components of Metakelfin involve specific point mutations in the genes encoding the target enzymes, dihydrofolate reductase (Pfdhfr) and dihydropteroate (B1496061) synthetase (Pfdhps). researchgate.netscirp.orgindianpediatrics.netplos.orgoup.com These mutations lead to a reduced affinity of the enzymes for the drugs. researchgate.netoup.com

Characterization of Target Enzyme Mutations (e.g., DHFR, DHPS mutations)

Mutations in the Pfdhfr gene are primarily associated with resistance to pyrimethamine (B1678524), while mutations in the Pfdhps gene are linked to resistance to sulfadoxine (B1681781) and sulfalene (B1681184). researchgate.netscirp.orgindianpediatrics.net Resistance typically develops through the stepwise accumulation of mutations in these genes. mdpi.comnih.gov

Key mutations in Pfdhfr associated with pyrimethamine resistance include S108N, N51I, C59R, and I164L. The S108N mutation is often the initial step, conferring a moderate level of resistance, which is then increased by the addition of other mutations such as N51I, C59R, and I164L. researchgate.netscirp.orgindianpediatrics.netplos.orgwellcomeopenresearch.org The quadruple mutation (I51R59N108L164) results in high-level resistance to pyrimethamine. plos.org

For sulfadoxine and sulfalene resistance, key mutations in Pfdhps include S436A/F, A437G, K540E, A581G, and A613S/T. researchgate.netscirp.orgindianpediatrics.netplos.org The A437G mutation is considered a key mutation associated with sulfadoxine resistance. indianpediatrics.net The accumulation of mutations in Pfdhps, particularly the combination of A437G, K540E, and A581G, is associated with increased resistance. wellcomeopenresearch.org

The combination of mutations in both Pfdhfr and Pfdhps genes leads to higher levels of resistance to the combination therapy. indianpediatrics.netmdpi.comwellcomeopenresearch.org The quintuple mutation, combining mutations in Pfdhfr (N51I, C59R, S108N) and Pfdhps (A437G, K540E), is strongly associated with resistance to sulfadoxine-pyrimethamine (B1208122). mdpi.comwellcomeopenresearch.orgcabidigitallibrary.org

Here is a summary of key mutations and their association with resistance:

GeneCodonAmino Acid ChangeAssociated Resistance
Pfdhfr51N to IPyrimethamine
Pfdhfr59C to RPyrimethamine
Pfdhfr108S to NPyrimethamine
Pfdhfr164I to LPyrimethamine
Pfdhps436S to A/FSulfadoxine/Sulfalene
Pfdhps437A to GSulfadoxine/Sulfalene
Pfdhps540K to ESulfadoxine/Sulfalene
Pfdhps581A to GSulfadoxine/Sulfalene
Pfdhps613A to S/TSulfadoxine/Sulfalene

Investigations into Drug Efflux and Influx Transporters

While mutations in target enzymes are the primary mechanism of resistance to antifolates, drug transporters can play a role in modulating drug resistance in Plasmodium falciparum. oup.comnih.gov Studies on other antimalarials, such as chloroquine (B1663885) and mefloquine (B1676156), have highlighted the importance of transporters like PfCRT ( P. falciparum chloroquine resistance transporter) and PfMDR1 (P. falciparum multidrug resistance 1 transporter) in drug accumulation and efflux within the parasite. nih.govoup.comcabidigitallibrary.orgnih.govmdpi.com PfCRT is located on the digestive vacuole membrane and can transport weak-base drugs out of this acidic compartment. nih.gov PfMDR1, an ABC transporter, is also located on the digestive vacuole membrane and can transport various substrates. nih.govcabidigitallibrary.orgsigmaaldrich.commedtechbcn.comsolvobiotech.com While the direct impact of these specific transporters on this compound resistance is not as extensively documented as for other antimalarials, ABC transporters, in general, are known to contribute to multidrug resistance by actively transporting compounds out of the cell. sigmaaldrich.commedtechbcn.comsolvobiotech.com Further investigations could clarify the specific roles of these or other transporters in the context of this compound resistance.

Metabolic Bypass Pathway Activation Studies

Metabolic bypass pathways can contribute to drug resistance by providing alternative routes for essential metabolic processes that are inhibited by the drug. nih.govlibretexts.org In the context of antifolate resistance, which targets the folate synthesis pathway, the activation of alternative pathways that can supply the necessary folates or circumvent the blocked steps could theoretically contribute to resistance. While specific studies on metabolic bypass pathways directly related to this compound resistance in Plasmodium falciparum are limited in the provided search results, research on resistance to other metabolic inhibitors in different pathogens, such as Mycobacterium tuberculosis resistance to novobiocin, has shown that resistant strains can undergo compensatory metabolic adjustments and utilize metabolic bypasses. nih.govscienceopen.comnih.gov This suggests that similar mechanisms could potentially play a role in Plasmodium resistance to antifolates, although this requires further specific investigation.

In Vitro and In Vivo Resistance Induction and Selection Studies

In vitro and in vivo studies are crucial for monitoring the development and spread of drug resistance. In vivo studies on the sensitivity to this compound have shown that some cases of P. falciparum malaria were resistant to the drug. nih.gov Resistance to the combination of sulfalene and pyrimethamine has been reported in various locations. indianpediatrics.netnih.gov

In vivo tests are considered a standard method for detecting drug resistance by assessing clinical and parasitological outcomes after treatment. covenantuniversity.edu.ng In vitro assays, which involve testing the inhibition of parasite growth by different drug concentrations, are also used to assess drug sensitivity and can serve as epidemiological tools to indicate baseline sensitivity and potential future treatment failure. covenantuniversity.edu.ng Studies have used in vitro drug sensitivity assays to assess the resistance patterns of P. falciparum isolates to antifolate combinations. nih.govcovenantuniversity.edu.ng

The selective pressure exerted by drug use can accelerate the emergence and spread of resistant parasites. nih.govmalariaconsortium.org In vitro selection studies can help to understand how resistance develops under controlled drug pressure. While specific detailed data tables from this compound resistance induction studies were not prominently featured in the search results, studies on related antifolates demonstrate that resistance levels increase with the accumulation of specific mutations under selective pressure. nih.govindianpediatrics.netmdpi.com

Strategies for Mitigating or Circumventing Resistance

Addressing this compound resistance involves strategies aimed at mitigating the impact of existing resistance mechanisms and preventing the emergence of new ones. One key approach is the development of new drug combinations or analogues that can overcome the resistance conferred by mutations in target enzymes. malariaconsortium.orgmmv.org

Development of Analogues Active Against Resistant Strains

The development of drug analogues is a strategy employed to combat resistance by designing compounds that can retain activity against resistant strains. This often involves modifying the chemical structure of the original drug to improve its binding affinity to the mutated target enzyme or to evade efflux mechanisms. openaccessjournals.com

For antifolate drugs, research into analogues active against resistant P. falciparum strains with mutations in Pfdhfr and Pfdhps is ongoing. The goal is to develop compounds that are less affected by the amino acid substitutions in the mutated enzymes. While specific this compound analogues were not detailed in the search results, the development of analogues for other antimalarials like amodiaquine (B18356) has shown promise in exhibiting enhanced activity against resistant strains. openaccessjournals.commdpi.com Studies on novel quinoline (B57606) analogues, for instance, have demonstrated activity against multidrug-resistant P. falciparum strains. mdpi.com This highlights the potential for developing this compound analogues that could be effective against parasites resistant to the parent compound.

Exploration of Novel Combination Partners to Counter Resistance

The emergence and spread of resistance to the individual components of this compound necessitate the exploration of novel drug combinations to restore or enhance efficacy. Combining antifolates like Sulfalene and Pyrimethamine with other antimalarial agents that have different mechanisms of action is a key strategy to overcome existing resistance and potentially delay the development of new resistance. ekb.egnih.gov

The rationale behind combination therapy is the synergistic effect achieved by targeting multiple pathways or different points within the same pathway. nih.govekb.eg This synergy can allow for the effective treatment of parasites that may be resistant to one of the components alone. scite.aicovenantuniversity.edu.ng

Research has explored combining the components of this compound with various other antimalarials. For instance, studies have evaluated combinations involving Sulfalene-Pyrimethamine with amodiaquine. researchgate.net While Sulfalene-Pyrimethamine combinations have shown potentiation against strains resistant to various antimalarials in experimental settings, the clinical success of such combinations is dependent on the specific resistance profiles in a given geographical area. nih.govscite.ai

The increasing resistance to existing antifolate combinations, such as sulfadoxine-pyrimethamine (SP), has driven the need for new partner drugs. nih.govplos.org Artemisinin-based combination therapies (ACTs) are currently recommended as first-line treatments in many areas due to their rapid action and ability to reduce parasite load quickly, which helps protect the partner drug from resistance development. ekb.egnih.gov While artemisinin (B1665778) derivatives are often combined with drugs like lumefantrine, amodiaquine, or mefloquine, the potential for combining them with Sulfalene-Pyrimethamine components, particularly in areas where resistance patterns might favor such combinations, remains an area of interest. nih.gov However, using a partner drug to which significant resistance already exists, such as SP in some regions, even in an ACT, may not reverse resistance and could compromise the efficacy of the artemisinin component. nih.gov

The search for novel combination partners extends beyond traditional antimalarials to include compounds that might interfere with resistance mechanisms or have entirely novel targets. This involves high-throughput screening and rational drug design approaches to identify molecules that exhibit synergistic activity with Sulfalene and Pyrimethamine against resistant strains.

Molecular Strategies to Inhibit Resistance Mechanisms

Resistance to Sulfalene and Pyrimethamine primarily arises from point mutations in the genes encoding their target enzymes, Pfdhfr and Pfdhps, respectively. researchgate.netnih.govnih.govplos.orgindianpediatrics.netresearchgate.net

For Pyrimethamine, mutations in the Pfdhfr gene, particularly at codon 108 (Ser→Asn), are strongly associated with resistance. researchgate.netnih.govplos.orgindianpediatrics.netresearchgate.net Additional mutations at codons 51, 59, and 164 can further increase the level of Pyrimethamine resistance. researchgate.netnih.govplos.orgindianpediatrics.netresearchgate.net

For Sulfalene, resistance is linked to mutations in the Pfdhps gene, with key mutations reported at codons 436, 437, 540, 581, and 613. researchgate.netplos.orgindianpediatrics.netresearchgate.net The Asn→Gly mutation at codon 437 is considered a key mutation associated with sulfadoxine resistance. indianpediatrics.net

The synergistic action of Sulfalene and Pyrimethamine is based on their sequential inhibition of the folate pathway. nih.govnih.govindianpediatrics.net However, the accumulation of multiple mutations in both Pfdhfr and Pfdhps genes leads to high-level resistance and treatment failure. nih.govnih.govindianpediatrics.net

Molecular strategies to overcome this resistance focus on several approaches:

Development of new antifolates active against mutant enzymes: This involves designing compounds that can bind effectively to the mutated forms of Pfdhfr and Pfdhps. Structural studies of the mutant enzymes provide insights into the changes in the active site, guiding the design of inhibitors that can circumvent the resistance mutations.

Identification of inhibitors of resistance mechanisms: Instead of directly targeting DHFR or DHPS, this strategy involves finding molecules that can inhibit the mechanisms by which the parasite develops or maintains resistance. This could include inhibitors of transporter proteins that might be involved in drug efflux or other factors contributing to the resistant phenotype.

Combination with inhibitors of related pathways: Combining antifolates with inhibitors of other essential parasite pathways could overcome resistance by creating a synthetic lethal effect or by reducing the metabolic pressure on the folate pathway.

Gene editing and reversal of mutations: While still largely experimental for widespread clinical application, advanced molecular techniques like gene editing could theoretically be explored to reverse resistance-conferring mutations in the parasite genome.

Understanding the specific molecular resistance profiles in different geographical areas through ongoing surveillance is crucial for guiding the selection of appropriate drug combinations and informing the development of new antimalarial strategies. plos.orgresearchgate.netwho.int Molecular surveillance tools can provide early warning signs of emerging resistance, allowing for timely changes in treatment policies. covenantuniversity.edu.ngresearchgate.net

Preclinical Pharmacokinetic and Pharmacodynamic Characterization of Metakelfin

Absorption and Distribution Studies in Preclinical Animal Models

Absorption describes the process by which a drug enters the systemic circulation, while distribution refers to its movement from the bloodstream to various tissues and organs. Preclinical studies in animal models are used to evaluate these processes. msdvetmanual.comresearchgate.net Sulfalene (B1681184), a component of Metakelfin, is readily absorbed from the gastrointestinal tract. mims.com Pyrimethamine (B1678524), the other component, is also reported to be well absorbed following oral administration. drugbank.comhres.ca

In Vitro Permeability Assays and Transport Kinetics

In vitro permeability assays are utilized to assess how well a compound can cross biological membranes. These studies are crucial for predicting oral absorption and tissue distribution. Sulfalene is classified as a highly soluble active pharmaceutical ingredient (API) with insufficient permeability data, placing it in Biopharmaceutics Classification Scheme (BCS) Class I. dissolutiontech.com Pyrimethamine, in contrast, is characterized by borderline solubility and low permeability, positioning it in BCS Class III. dissolutiontech.com

Transport kinetics, which examine the rate and mechanism of drug transport across membranes, can be influenced by factors such as gastric emptying time and the saturation of transport proteins. mdpi.com While general methodologies for in vitro permeability and transport kinetics studies exist, specific data pertaining directly to the this compound combination or detailed transport kinetics for its individual components in preclinical models were not extensively available in the reviewed literature.

Tissue Distribution Profiling in Animal Species

Tissue distribution studies in animal models provide insight into where a drug goes in the body after absorption. Sulfonamides, such as sulfalene, are known to distribute widely throughout animal tissues and various body fluids, including pleural, peritoneal, synovial, and ocular fluids. msdvetmanual.comdrugbank.com Sulfalene specifically has been shown to enter all body fluids and secretions. hpra.ie Pyrimethamine is reported to be mainly distributed in the kidneys, lungs, liver, and spleen. drugbank.com It can also reach the cerebrospinal fluid, with concentrations approximately one-fifth of those in the blood in human patients with AIDS. hres.ca

While the general distribution characteristics of sulfalene and pyrimethamine are understood, comprehensive, quantitative tissue distribution profiling specifically for the this compound combination across a range of preclinical animal species was not detailed in the available search results. Studies in pregnant mice models have examined the effects of sulfadoxine-pyrimethamine (B1208122) (a related combination) on liver tissue. medrxiv.orgnih.gov

Plasma Protein Binding Characteristics

Plasma protein binding refers to the extent to which a drug binds to proteins in the blood plasma. This binding is a significant factor influencing drug distribution, as only the unbound fraction is generally available to exert pharmacological effects, undergo metabolism, or be excreted. core.ac.ukkarger.com

Studies have reported the plasma protein binding characteristics of the individual components of this compound:

Sulfalene: Reported plasma protein binding ranges from 60-80% mims.com and 64% in plasma hpra.ie. Another source indicates a range of 76-99% karger.com.

Pyrimethamine: Reported plasma protein binding is approximately 80-90% drugbank.com and about 87% hres.ca.

Table 1: Plasma Protein Binding of this compound Components

CompoundReported Plasma Protein Binding (%)Source Indices
Sulfalene60-80, 64, 76-99 mims.comhpra.iekarger.com
Pyrimethamine80-90, 87 drugbank.comhres.ca

Metabolism and Biotransformation Pathways in Preclinical Systems

Metabolism, or biotransformation, is the process by which drugs are chemically altered in the body, primarily by enzymes. This process often converts drugs into more polar compounds that are more easily excreted. Metabolism studies are a critical component of preclinical ADME evaluation. nuvisan.comwuxiapptec.comlabtoo.comnih.gov

Sulfonamides, including sulfalene, typically undergo extensive metabolism. msdvetmanual.com This can involve several pathways, such as oxidation, acetylation, and conjugation with sulfate (B86663) or glucuronic acid. msdvetmanual.com Species differences in metabolic pathways and rates can be significant. msdvetmanual.com Pyrimethamine is reported to be predominantly metabolized by the liver and is considered to be extensively metabolized. drugbank.comhres.cawho.int

Identification and Characterization of Metabolites In Vitro and In Vivo

Identifying and characterizing drug metabolites is important for understanding a drug's fate in the body and assessing potential activity or toxicity of the metabolites. Sulfalene is known to undergo metabolic alteration, with common sites being the sulphamido- and amino-nitrogen atoms. hpra.ie N4-acetylsulfalene has been identified as a metabolite of sulfalene. karger.com Approximately 5% of an administered dose of sulfalene is metabolized to an acetyl derivative. mims.com Pyrimethamine is partly eliminated as metabolites. who.intexphar.com However, specific details regarding the identification and characterization of pyrimethamine metabolites in preclinical animal studies were not prominently featured in the reviewed literature.

In vitro metabolism studies, often using liver microsomes or hepatocytes from various animal species, are standard techniques for identifying metabolites and studying metabolic pathways. nuvisan.comwuxiapptec.comeuropa.eu Techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and high-resolution mass spectrometry are employed for the quantification of compounds and identification of metabolites in these studies. nuvisan.com

Role of Hepatic and Extrahepatic Enzymes in Biotransformation

The liver is the primary organ responsible for drug metabolism, housing a wide array of enzymes, including those belonging to the cytochrome P450 (CYP) system (Phase I metabolism) and conjugating enzymes (Phase II metabolism). wuxiapptec.comlabtoo.comopenaccessjournals.com Hepatic microsomal enzymes, particularly the cytochrome P450 system with enzymes like CYP3A4, play a major role in oxidative metabolism. openaccessjournals.com

In addition to hepatic metabolism, extrahepatic metabolism can occur in various other tissues and organs, such as the intestines, kidneys, lungs, and skin, which also contain drug-metabolizing enzymes. wuxiapptec.comlabtoo.comopenaccessjournals.com While the general roles of hepatic and extrahepatic enzymes in drug biotransformation are well-established, detailed information specifically identifying the enzymes responsible for the metabolism of this compound or its individual components (sulfalene and pyrimethamine) within the context of preclinical animal studies was not extensively available in the search results. Pyrimethamine metabolism is primarily hepatic drugbank.comhres.ca, and sulfalene is metabolized at specific nitrogen atoms hpra.ie, but the specific enzymes involved were not explicitly named in the reviewed sources.

Table 2: Key Metabolic Information for this compound Components

CompoundPrimary Site of MetabolismIdentified Metabolite(s)Specific Enzymes Involved (Preclinical Data)
SulfaleneUndergoes metabolic alteration hpra.ieN4-acetylsulfalene karger.comNot explicitly detailed in search results
PyrimethamineHepatic drugbank.comhres.caPartly eliminated as metabolites who.intexphar.comNot explicitly detailed in search results

Excretion Routes and Clearance Mechanisms in Preclinical Models

In preclinical studies, the excretion routes and clearance mechanisms of a drug candidate are typically investigated using animal models. Common excretion pathways include renal excretion (via urine) and biliary/fecal excretion. bioivt.comnumberanalytics.comallucent.com The kidneys play a crucial role in eliminating water-soluble compounds through glomerular filtration, tubular secretion, and tubular reabsorption. numberanalytics.com The liver is a primary organ for metabolism, transforming lipophilic drugs into more water-soluble metabolites that can be excreted. allucent.comlitfl.com Clearance mechanisms involve drug-metabolizing enzymes, such as cytochrome P450 isoforms and UGTs, and transport proteins like OATs, OCTs, and P-gp, which facilitate the movement of drugs and metabolites across biological membranes for elimination. bioivt.comnumberanalytics.comlitfl.com In vivo studies, such as mass balance and bile cannulation studies, are used in preclinical species to explore these routes and mechanisms. bioivt.com

Preclinical Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling and Simulation

Preclinical PK/PD modeling and simulation are integral tools in drug development to understand the relationship between drug exposure and its pharmacological effect. frontiersin.orgnih.gov PK models describe the time course of drug concentration in the body, while PD models characterize the relationship between drug concentration at the site of action and the magnitude of the response. frontiersin.org Integrating PK and PD data through mathematical models allows for a quantitative understanding of drug behavior and effects in biological systems. frontiersin.orgnih.gov This approach can help in predicting drug efficacy and informing study design. frontiersin.orgnih.govevotec.commdpi.commmv.org

Translational PK/PD Modeling to Inform Research Design

Translational PK/PD modeling involves integrating data from in vitro, preclinical animal studies, and potentially early clinical data to predict drug behavior and effects in humans. mdpi.comnih.govdiva-portal.orgnih.gov This approach utilizes mechanism-based models and scaling principles (such as allometry for PK parameters) to translate findings across species and levels of biological organization. nih.govdiva-portal.org Translational models can inform the selection of lead compounds, predict efficacious human doses, and optimize early clinical trial design, potentially reducing the need for extensive animal studies and improving the efficiency of drug development. mdpi.comnih.govdiva-portal.orgarvojournals.org

Advanced Analytical Methodologies in Metakelfin Research

Development of Robust Chromatographic Techniques for Research Applications

Chromatographic techniques are fundamental in the separation, identification, and quantification of Sulfadoxine (B1681781) and Pyrimethamine (B1678524) in various matrices. The complexity of biological samples and the need to detect low concentrations of the drugs and their metabolites necessitate the development of highly selective and sensitive methods.

High-Performance Liquid Chromatography (HPLC) with a Diode-Array Detector (DAD) and Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) are the cornerstones for the quantification of Sulfadoxine and Pyrimethamine in biological matrices such as plasma and whole blood.

HPLC-DAD Methods: Several HPLC methods with UV or DAD detection have been developed for the simultaneous determination of Sulfadoxine and Pyrimethamine. These methods often involve a reversed-phase column, such as a C18, and a mobile phase typically consisting of a buffer and an organic modifier like acetonitrile (B52724) or methanol. For instance, one method utilized a mobile phase of potassium dihydrogen phosphate (B84403) and acetonitrile (70:30 v/v) with UV detection at 221 nm, achieving retention times of 2.77 minutes for Pyrimethamine and 6.57 minutes for Sulfadoxine. nih.gov Another approach employed a mobile phase of acetonitrile and phosphate buffer at pH 5.5 (28:72 v/v) with detection at 240 nm. nih.gov Sample preparation for these analyses often involves techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances from the biological matrix. nih.govbohrium.com

LC-MS/MS Methods: For higher sensitivity and specificity, particularly for studies requiring low detection limits, LC-MS/MS methods are preferred. These methods offer significant advantages, including simpler sample preparation, shorter run times, and the ability to analyze small sample volumes. nih.gov A notable ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method was developed for the determination of Sulfadoxine and Pyrimethamine in just 5 µL of human plasma. nih.govnpaa.in This method utilizes protein precipitation for sample cleanup, followed by separation on a C18 column and detection by a triple quadrupole mass spectrometer in the multiple reaction monitoring (MRM) mode. nih.govnpaa.in The precursor-to-product ion transitions of m/z 311→245 for Sulfadoxine and m/z 249→233 for Pyrimethamine are commonly used for quantification. nih.govnpaa.in The use of deuterated internal standards, such as Sulfadoxine-d4 and Pyrimethamine-d3, is a common practice to ensure high accuracy and precision. nih.govnpaa.in

Table 1: Comparison of Chromatographic Methods for Sulfadoxine and Pyrimethamine Quantification
TechniqueMatrixSample PreparationLinearity Range (Sulfadoxine)Linearity Range (Pyrimethamine)LOQ (Sulfadoxine)LOQ (Pyrimethamine)Reference
HPLC-UVPlasmaLiquid-Liquid Extraction50 - 1000 µmol/L50 - 1000 nmol/LNot ReportedNot Reported nih.gov
HPLC-UVWhole Blood on Filter PaperSolid-Phase Extraction10 - 100 µg/mL1 - 10 µg/mLNot ReportedNot Reported bohrium.com
UHPLC-MS/MSPlasma (5 µL)Protein Precipitation1 - 200 µg/mL2 - 1000 ng/mL1 µg/mL2 ng/mL nih.govnpaa.in
LC-MSHuman PlasmaLiquid-Liquid Extraction50 - 300 ng/mL5 - 30 ng/mL23.34 ng/mL1.12 ng/mL nih.gov

In the research and development of new drug formulations or analogues, establishing the impurity profile and assessing the stability of the active compounds is a regulatory requirement and a critical aspect of quality control. Stability-indicating analytical methods are developed to separate the active pharmaceutical ingredients from any potential degradation products that may form under various stress conditions.

For Sulfadoxine and Pyrimethamine, stability-indicating HPLC methods have been developed and validated according to the International Council for Harmonisation (ICH) guidelines. nih.gov These methods involve subjecting the drug substances to forced degradation under conditions of acid and base hydrolysis, oxidation, heat, and photolysis. nih.govbohrium.com The goal is to demonstrate that the analytical method can effectively separate the intact drugs from any degradants, thus ensuring that the assay is specific for the active compounds.

One such study developed an RP-HPLC method that could separate Sulfadoxine and Pyrimethamine from their degradation products. nih.gov The study found that significant degradation occurred under acidic, alkaline, and oxidative stress conditions, while the drugs were more stable under neutral, thermal, and photolytic conditions. The ability to resolve the peaks of the parent drugs from the peaks of the degradation products is a key feature of a stability-indicating method.

Table 2: Summary of Forced Degradation Studies for Sulfadoxine and Pyrimethamine
Stress ConditionReagent/ConditionDuration% Degradation of Sulfadoxine% Degradation of PyrimethamineReference
Acid Hydrolysis0.1 N HCl4 hoursSignificantSignificant bohrium.com
Alkali Hydrolysis0.1 M NaOH4 hoursSignificantSignificant bohrium.com
Oxidative Degradation3% H₂O₂4 hoursSignificantSignificant bohrium.com
Thermal DegradationHeatNot SpecifiedLess SignificantLess Significant bohrium.com
Photolytic DegradationUV light8 hoursLess SignificantLess Significant bohrium.com

Spectroscopic and Spectrometric Techniques for Molecular Characterization in Research

Spectroscopic and spectrometric techniques are indispensable tools for the structural elucidation of novel compounds, including potential analogues of Sulfadoxine and Pyrimethamine. These methods provide detailed information about the molecular structure, connectivity, and elemental composition of a substance.

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are powerful techniques used in concert to determine the structure of new chemical entities.

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of a molecule. In the context of Sulfadoxine and Pyrimethamine analogues, NMR is used to confirm the successful synthesis of new derivatives and to determine the position of various substituents. For example, in the synthesis of novel Schiff bases derived from Sulfadoxine, ¹H NMR, ¹³C NMR, and FT-IR spectra were used to characterize the final products. bohrium.com The chemical shifts and coupling constants in the NMR spectra provide definitive evidence of the molecular structure. For instance, the ¹H NMR spectrum of a cycloguanil (B1669406) analogue, which shares structural similarities with Pyrimethamine, showed distinct signals for the aromatic protons, the NH₂ groups, and the methyl groups, allowing for the complete assignment of the structure. mdpi.com

Mass Spectrometry: Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. This data is used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation patterns. For Pyrimethamine derivatives, mass spectral studies have revealed characteristic fragmentation patterns that can be used for their identification. mdpi.com In LC-MS/MS methods, specific precursor and product ions are monitored for both Sulfadoxine ([M+H]⁺ at m/z 311.1) and Pyrimethamine ([M+H]⁺ at m/z 249.1), which can be used to confirm their identity in complex matrices. researchgate.net

Table 3: Spectroscopic Data for a Pyrimethamine Analogue (Cycloguanil Analogue 6)
TechniqueKey Spectral FeaturesReference
¹H NMR (400 MHz, DMSO-d₆)δ 9.82 (s, 1H, CH₃CONH), 7.22 (d, J = 8.9 Hz, 2H, H arom.), 7.00 (d, J = 9.0 Hz, 2H, H arom.), 6.81 (s, 1H, NH₂), 5.98 (s, 1H, NH₂), 3.76 (s, 3H, OCH₃), 1.60 (s, 3H, COCH₃), 1.23 (s, 6H, 2CH₃) mdpi.com
¹³C NMR (101 MHz, DMSO-d₆)δ 176.67, 160.12, 158.84, 157.99, 131.72 (2C), 128.06, 115.65 (2C), 69.92, 55.91, 27.27 (2C), 25.00 mdpi.com

Understanding how a drug interacts with its biological target at a molecular level is fundamental for rational drug design and for elucidating mechanisms of resistance. Advanced spectroscopic and biophysical techniques are employed to study these interactions.

The therapeutic action of Sulfadoxine and Pyrimethamine is based on the inhibition of dihydropteroate (B1496061) synthase (DHPS) and dihydrofolate reductase (DHFR), respectively, in the malaria parasite. nih.govnpaa.in Research into the interaction of these drugs with their target enzymes often involves computational methods like molecular docking and molecular dynamics simulations. nih.gov These studies provide insights into the binding modes of the inhibitors and identify key amino acid residues involved in the interaction. For example, molecular modeling studies of Sulfadoxine binding to DHPS have helped to explain the molecular basis of drug resistance arising from mutations in the enzyme.

While direct spectroscopic studies on the drug-target interactions of Sulfadoxine and Pyrimethamine are not extensively detailed in the provided search results, techniques such as fluorescence spectroscopy, surface plasmon resonance (SPR), and isothermal titration calorimetry (ITC) are commonly used in drug discovery to characterize the binding affinity and kinetics of drug-target interactions. These methods provide quantitative data on the strength and specificity of the binding, which is crucial for the development of new and more effective inhibitors.

Bioanalytical Method Validation for Preclinical Research Samples

Before a bioanalytical method can be used to generate data for preclinical studies, it must undergo a rigorous validation process to ensure its reliability. The validation is typically performed in accordance with guidelines from regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the principles outlined by the ICH.

The validation of bioanalytical methods for the quantification of Sulfadoxine and Pyrimethamine in preclinical samples, such as rat or mouse plasma, involves the assessment of several key parameters:

Specificity and Selectivity: The ability of the method to differentiate and quantify the analytes in the presence of other components in the sample matrix.

Linearity: The range of concentrations over which the method provides results that are directly proportional to the concentration of the analyte.

Accuracy and Precision: The closeness of the measured values to the true values (accuracy) and the degree of scatter between a series of measurements (precision).

Recovery: The efficiency of the extraction process in recovering the analytes from the biological matrix.

Matrix Effect: The influence of interfering substances in the biological matrix on the ionization of the analytes in mass spectrometry-based methods.

Stability: The stability of the analytes in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, short-term and long-term storage).

Numerous studies detailing the development of HPLC and LC-MS/MS methods for Sulfadoxine and Pyrimethamine have also reported comprehensive validation data, demonstrating that these methods are accurate, precise, and reliable for use in preclinical pharmacokinetic and toxicokinetic studies. nih.govnih.gov

Table 4: Bioanalytical Method Validation Parameters for an LC-MS/MS Method in Human Plasma
Validation ParameterSulfadoxinePyrimethamineReference
Linearity Range1 - 200 µg/mL2 - 1000 ng/mL nih.govnih.gov
Correlation Coefficient (r²)>0.999>0.999 nih.govnih.gov
Intra-day Precision (%RSD)1.9 - 5.4%1.8 - 8.4% nih.gov
Inter-day Precision (%RSD)4.5 - 7.2%5.4 - 8.2% nih.gov
Accuracy (% Bias)Within ±15%Within ±15% nih.gov
Mean Recovery94.3 ± 3.2%97.0 ± 1.5% nih.govnih.gov

Emerging Research Areas and Future Trajectories for Metakelfin Research

Exploration of Repurposing Opportunities for Metakelfin and Analogues in Other Diseases (Preclinical)

Drug repurposing, the investigation of existing drugs for new therapeutic purposes, offers a cost-effective and accelerated pathway for drug development. The components of this compound, particularly pyrimethamine (B1678524), have become subjects of significant preclinical repurposing research, primarily in oncology.

Pyrimethamine is an inhibitor of dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis. drugbank.compatsnap.com This mechanism is not only effective against parasites like Plasmodium but also holds potential for targeting rapidly proliferating cancer cells. Preclinical studies have identified pyrimethamine as a novel inhibitor of STAT3 (Signal Transducer and Activator of Transcription 3) transcriptional activity. nih.govnih.gov Persistent STAT3 activation is a hallmark of many human cancers, making it a prime therapeutic target. nih.gov Preclinical mouse models of various cancers, including liver and oesophageal cancer, have demonstrated that pyrimethamine can reduce tumour burden. nih.govdntb.gov.ua

Furthermore, research into its synergistic effects with other anticancer agents is a promising avenue. Preclinical models of hypomethylating agent (HMA)-resistant myelodysplastic syndromes (MDS) have shown a synergistic effect between pyrimethamine and venetoclax. youtube.com This suggests a potential role for this compound's components in combination therapies for complex malignancies.

The sulfonamide component, sulfalene (B1681184), belongs to a class of compounds also being explored for new uses. For instance, the antibiotic sulfisoxazole, a sulfonamide analogue, has been investigated in preclinical models of cancer-associated cachexia, where it was found to preserve fat mass. nih.gov This opens up the possibility of exploring sulfalene and its derivatives for similar applications.

Compound/AnaloguePreclinical Disease ModelInvestigated Mechanism of ActionPotential Repurposing Application
Pyrimethamine Various cancer cell lines, Mouse xenograft modelsInhibition of STAT3 transcriptional activity, DHFR inhibitionOncology (e.g., Liver, Oesophageal, Breast Cancer) nih.govdntb.gov.uaaacrjournals.org
Pyrimethamine Myelodysplastic Syndromes (MDS) modelsSynergy with venetoclax, targeting MCL1Hematologic Malignancies youtube.com
Sulfonamide Analogue C26 tumour-bearing miceInhibition of lipolysisCancer-associated cachexia nih.gov

Nanotechnology and Advanced Drug Delivery Systems for Preclinical Applications

While effective, the clinical use of drugs can be hampered by poor solubility, limited bioavailability, or off-target toxicity. Nanotechnology offers innovative solutions to overcome these challenges through the design of advanced drug delivery systems. nih.govmdpi.com Though research specifically on this compound is nascent, preclinical studies involving its constituent compound, pyrimethamine, highlight the potential of these technologies.

Encapsulation Strategies for Enhanced Preclinical Efficacy

Encapsulation involves enclosing drug molecules within a nanocarrier, such as a liposome or a polymeric nanoparticle, to improve their stability, solubility, and therapeutic index. mdpi.comecancer.org A key preclinical study demonstrated the successful encapsulation of pyrimethamine into lipid-core nanocapsules for the treatment of toxoplasmosis in a murine model. nih.gov The results showed that mice infected with Toxoplasma gondii and treated with pyrimethamine-loaded nanocapsules had a significantly higher survival rate compared to those treated with the non-encapsulated drug. nih.gov This enhancement in efficacy suggests that nanoencapsulation can improve the therapeutic profile of pyrimethamine, potentially allowing for dose reduction. nih.gov This strategy could be extrapolated to this compound to enhance its antimalarial activity or to improve its performance in repurposed applications.

Targeted Delivery Systems in Preclinical Models

Targeted delivery aims to concentrate a therapeutic agent at the site of disease, thereby increasing efficacy and minimizing systemic exposure. Nanoparticles can be engineered with surface ligands (e.g., antibodies, peptides) that bind to specific receptors overexpressed on target cells, such as cancer cells or pathogen-infected cells. africanjournalofbiomedicalresearch.com For the components of this compound, this could involve designing nanocarriers that specifically target cancer cells with high STAT3 activity or red blood cells infected with Plasmodium. While specific preclinical models for targeted delivery of this compound are yet to be extensively reported, the principles are well-established for other chemotherapeutics, providing a clear trajectory for future research. africanjournalofbiomedicalresearch.com

Omics Technologies in Mechanistic Elucidation and Biomarker Discovery

The suite of "omics" technologies—including transcriptomics, proteomics, and metabolomics—provides a powerful, system-wide view of molecular changes in response to drug exposure. These tools are invaluable for elucidating mechanisms of action, understanding drug resistance, and discovering predictive biomarkers. itg.be

Transcriptomics and Proteomics in Response to Compound Exposure

Transcriptomics (the study of the complete set of RNA transcripts) and proteomics (the study of the complete set of proteins) can reveal how cells or organisms alter their gene and protein expression when exposed to a drug. A fascinating transcriptomic study on Plasmodium falciparum exposed to a lethal antifolate drug revealed a phenomenon of "transcriptional rigidity." plos.org The parasite failed to mount a significant protective transcriptional response, even as it was dying, suggesting its metabolic pathways are largely hard-wired and cannot adapt quickly to the inhibition of folate synthesis. plos.org This provides a deep mechanistic insight into the vulnerability of the parasite to antifolates like those in this compound.

Proteomic approaches can identify the direct molecular targets of a compound. A quantitative proteome-wide study was instrumental in confirming that human dihydrofolate reductase is a primary target of pyrimethamine in human cells, which is central to its repurposing in cancer. nih.gov

Omics TechnologyApplication in Antifolate ResearchKey Preclinical Finding
Transcriptomics Studying gene expression changes in P. falciparum after exposure to antifolates.Revealed "transcriptional rigidity," indicating the parasite's inability to mount a rapid protective response. plos.org
Proteomics Identifying the direct molecular targets of pyrimethamine in human cells.Confirmed human DHFR as a target, underpinning its anticancer activity. nih.gov

Metabolomics for Pathway Perturbation Analysis

Metabolomics, the large-scale study of small molecules (metabolites) within cells and biological systems, offers a direct functional readout of the physiological state. nih.govhmdb.ca By analyzing the metabolic profile of a parasite or cancer cell after treatment with this compound, researchers can precisely map the biochemical pathways that are perturbed. For an antifolate drug, this would involve tracking changes in the levels of dihydrofolate, tetrahydrofolate, and downstream products like purines and pyrimidines, which are essential for DNA synthesis. patsnap.comnih.gov

A metabolomic analysis coupled with proteomics demonstrated that the STAT3-inhibitory effects of pyrimethamine are a direct result of a deficiency in reduced folates, thus linking the drug's primary mechanism (DHFR inhibition) to its observed effect on a key cancer pathway. nih.gov Such studies are crucial for confirming on-target effects and uncovering novel mechanisms of action or resistance, which is critical as mutations in the DHFR enzyme are a known cause of resistance. nih.govafricaresearchconnects.commdpi.com

Application of Artificial Intelligence and Machine Learning in this compound Discovery

Quantitative Structure-Activity Relationship (QSAR) models, a long-standing computational tool, are being enhanced with machine learning algorithms to better predict the antimalarial activity of compounds. nih.gov These models establish a mathematical relationship between the chemical structure of a molecule and its biological activity. For the components of this compound, QSAR models can be trained on large datasets of known antimalarial compounds to predict the efficacy of new derivatives against both drug-sensitive and drug-resistant strains of Plasmodium falciparum. nih.govplos.org

Furthermore, machine learning models are being developed to predict the ADME profiles of drug candidates. mdpi.comaurigeneservices.commdpi.com For pyrimethamine and its sulfonamide partner, these models can forecast parameters such as intestinal absorption, bioavailability, metabolic pathways, and potential for drug-drug interactions. By integrating these predictive models early in the drug discovery pipeline, researchers can prioritize compounds with favorable pharmacokinetic profiles, increasing the likelihood of success in later clinical stages.

Table 1: Application of Predictive Modeling in this compound Research

Modeling Application Description Potential Impact on this compound Research
Efficacy Prediction (QSAR) Utilizes machine learning algorithms to correlate the chemical structures of pyrimethamine and sulfonamide analogues with their antimalarial activity.- Rapid screening of virtual libraries of novel analogues.- Identification of structural features crucial for overcoming drug resistance.
ADME/Tox Prediction Employs AI models to forecast the absorption, distribution, metabolism, excretion, and toxicity of new compounds.- Early identification of candidates with poor pharmacokinetic profiles.- Reduction in the number of animal studies required.

De novo drug design involves the computational creation of novel molecular structures with desired pharmacological properties. nih.govresearchgate.net AI, particularly deep learning and generative models, has significantly advanced this field, enabling the design of molecules with optimized efficacy and safety profiles. nih.gov

In the context of this compound, de novo design can be employed to generate novel analogues of pyrimethamine and its sulfonamide component that are specifically engineered to overcome existing resistance mechanisms. nih.gov For instance, generative models can be trained on the structures of known dihydrofolate reductase (DHFR) inhibitors to produce new molecules that are predicted to have high binding affinity to mutant forms of the enzyme, a common source of resistance to pyrimethamine. nih.govnih.gov

One notable study focused on the synthesis and investigation of 36 pyrimethamine analogues to enhance their anticancer activity, a field where DHFR inhibitors also have relevance. nih.gov This research identified two lead candidates with potent DHFR engagement in cells, demonstrating the potential for modifying the pyrimethamine scaffold to develop improved therapeutic agents. nih.gov Such approaches could be adapted to design antimalarial analogues with superior potency and resistance-breaking capabilities.

Table 2: Strategies for De Novo Design of this compound Analogues

Design Strategy Description Objective
Structure-Based Design Utilizes the 3D structure of the target enzyme (e.g., mutant DHFR) to design molecules that fit optimally into the active site.To create potent inhibitors of resistant forms of the malarial parasite.
Ligand-Based Design Employs information from known active molecules to generate novel structures with similar or improved properties.To explore new chemical spaces and identify novel scaffolds with antimalarial activity.
Generative Adversarial Networks (GANs) Uses two competing neural networks to generate novel and realistic molecular structures.To automate the design of large numbers of diverse and potent drug candidates.

Integration of Systems Biology Approaches for Comprehensive Understanding

Systems biology aims to understand the complex interactions within a biological system as a whole, rather than focusing on individual components. By integrating experimental data with computational modeling, systems biology can provide a more holistic view of a drug's mechanism of action, its effects on the host and parasite, and the emergence of resistance.

For this compound, a systems biology approach can elucidate the broader physiological consequences of inhibiting the folate biosynthesis pathway in Plasmodium falciparum. This includes understanding how the parasite might adapt its metabolic networks to compensate for the drug's effects and identifying potential secondary drug targets.

Pharmacokinetic/pharmacodynamic (PK/PD) modeling, a key component of systems pharmacology, can be used to simulate the time course of drug concentration and its effect on the parasite population. A study on the pharmacokinetics of sulfadoxine (B1681781) and pyrimethamine in pregnant women utilized nonlinear mixed-effects modeling to characterize how pregnancy affects the drugs' clearance. iddo.orgnih.gov This type of modeling is crucial for optimizing dosing regimens in specific patient populations.

Furthermore, molecular dynamics simulations and dynamic residue network analysis have been used to investigate the molecular mechanisms of pyrimethamine resistance. nih.gov These computational techniques can reveal how mutations in the DHFR enzyme alter its structure and dynamics, leading to reduced drug binding affinity. nih.gov This detailed understanding at the molecular level can inform the design of new drugs that are less susceptible to resistance.

Table 3: Systems Biology Approaches in this compound Research

Approach Description Application to this compound
Metabolic Network Analysis Reconstructs and analyzes the metabolic pathways of the malaria parasite to identify critical nodes and potential drug targets.- Understanding the downstream effects of folate pathway inhibition.- Identifying synergistic drug combinations.
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling Integrates drug concentration data with its therapeutic and adverse effects to optimize dosing and treatment outcomes.- Personalizing this compound therapy based on patient characteristics.- Predicting the impact of altered physiology (e.g., pregnancy) on drug efficacy.
Molecular Dynamics Simulations Simulates the movement of atoms and molecules to study the physical basis of biomolecular function.- Elucidating the molecular mechanisms of pyrimethamine resistance.- Guiding the design of resistance-breaking drug analogues.

Q & A

Q. How can researchers mitigate bias when interpreting this compound's efficacy in non-randomized observational studies?

  • Methodological Answer : Use propensity score matching to balance confounders (e.g., prior drug exposure, transmission intensity). Apply inverse probability weighting to adjust for missing data. Pre-register analysis plans to limit post hoc hypothesis generation .

Literature & Knowledge Gaps

Q. What systematic review frameworks are suitable for synthesizing fragmented evidence on this compound's cross-resistance with other antifolates?

  • Methodological Answer : Follow PRISMA guidelines to screen studies, extracting data on resistance markers and geographic trends. Use GRADE criteria to evaluate evidence quality. Map results to WHO’s antimalarial drug resistance surveillance framework .

Q. How can computational modeling address gaps in understanding this compound's population-level impact under evolving resistance?

  • Methodological Answer : Develop agent-based models incorporating drug pressure, mutation rates, and migration patterns. Validate against historical resistance spread data (e.g., sulfadoxine-pyrimethamine). Parameterize using Markov chain Monte Carlo (MCMC) methods .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.